1-(4-Fluorophenyl)prop-2-yn-1-amine

Description

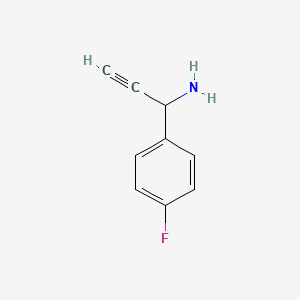

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(4-fluorophenyl)prop-2-yn-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FN/c1-2-9(11)7-3-5-8(10)6-4-7/h1,3-6,9H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVPIGYWIRWLMMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC(C1=CC=C(C=C1)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50572424 | |

| Record name | 1-(4-Fluorophenyl)prop-2-yn-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50572424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

226698-96-0 | |

| Record name | 1-(4-Fluorophenyl)prop-2-yn-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50572424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 4 Fluorophenyl Prop 2 Yn 1 Amine and Analogues

Direct Synthesis Approaches to Propargylic Amines

Direct synthesis methods offer a streamlined route to propargylamines, often through one-pot reactions that combine multiple starting materials. These approaches are prized for their efficiency and atom economy.

Multicomponent Coupling Strategies, including A³-Coupling

Multicomponent reactions (MCRs), particularly the A³-coupling (aldehyde-alkyne-amine) reaction, represent a highly efficient and atom-economical strategy for the synthesis of propargylamines. researchgate.netnih.govrsc.org This one-pot reaction involves the condensation of an aldehyde, a terminal alkyne, and an amine, typically catalyzed by a transition metal. phytojournal.com For the synthesis of 1-(4-Fluorophenyl)prop-2-yn-1-amine, this would involve the reaction of 4-fluorobenzaldehyde (B137897), acetylene, and ammonia (B1221849) or a suitable ammonia equivalent.

The mechanism of the A³-coupling reaction is generally believed to proceed through two key intermediates. First, the aldehyde and amine react to form an iminium ion. Simultaneously, the metal catalyst activates the terminal alkyne to form a metal acetylide. The subsequent nucleophilic attack of the metal acetylide on the iminium ion yields the desired propargylamine (B41283). phytojournal.comd-nb.info

A variety of metal catalysts have been employed for A³-coupling reactions, including those based on copper, gold, silver, iron, and iridium. researchgate.netajgreenchem.com Copper catalysts, in particular, are widely used due to their low cost and high efficiency. researchgate.netnih.gov For instance, copper(I) halides have been shown to effectively catalyze the A³-coupling reaction. nih.govacs.org The choice of catalyst can influence the reaction conditions and the scope of substrates. Some catalytic systems operate under mild, room temperature conditions, while others may require elevated temperatures. organic-chemistry.orgrsc.org

The A³-coupling reaction has been successfully applied to a wide range of substrates, including aromatic and aliphatic aldehydes and various amines. researchgate.netajgreenchem.com This versatility allows for the synthesis of a diverse library of propargylamine derivatives. rsc.org Furthermore, the development of asymmetric A³-coupling reactions, using chiral catalysts or ligands, has enabled the enantioselective synthesis of chiral propargylamines, which are of significant interest in medicinal chemistry. organic-chemistry.orgresearchgate.net

A variation of this multicomponent strategy is the KA² reaction, which utilizes a ketone instead of an aldehyde. researchgate.netnih.gov Additionally, five-component reactions have been developed that combine a primary amine, formaldehyde, an organoboronic acid, and a propiolic acid in a tandem Petasis Borono Mannich (PBM) and decarboxylation sequence. nih.govrsc.org

Table 1: Examples of Catalysts Used in A³-Coupling Reactions

| Catalyst System | Substrate Scope | Key Features |

| Copper(I) Halides (e.g., CuCl, CuBr) | Broad (aromatic/aliphatic aldehydes and amines) | Inexpensive, efficient, widely used. nih.govacs.org |

| Gold(III) Salen Complex | Aldehydes, amines, alkynes | High yields in water at moderate temperatures. organic-chemistry.orgorganic-chemistry.org |

| Silver Iodide | Aldehydes, alkynes, amines | Effective in water without a co-catalyst, particularly for aliphatic aldehydes. organic-chemistry.org |

| Iron(III) Chloride | Propargylic alcohols with various nucleophiles | Catalyzes substitution to form new C-C, C-O, C-S, and C-N bonds. organic-chemistry.org |

| Copper(I)/Ionic Liquid | Aldehydes, amines, alkynes | High yields, catalyst can be recycled. nih.gov |

Michael Addition Strategies for Propargylamine Formation

Michael addition reactions provide an alternative pathway for the formation of propargylamines. One such strategy involves the copper-catalyzed reaction of methyl vinyl ketone derivatives, 1-alkynes, and secondary amines. nih.govacs.org This method proceeds through a Michael addition of the amine to the α,β-unsaturated ketone, followed by a carbon-carbon bond cleavage and subsequent addition of a copper acetylide (formed in situ) to an iminium ion intermediate. nih.govacs.org This approach allows for the synthesis of di-, tri-, and tetrasubstituted propargylamines in good to excellent yields. acs.org The use of inexpensive copper chloride as a catalyst makes this method economically attractive. acs.org

Another approach involves the domino A³-coupling/aza-Michael addition sequence. researchgate.net This method utilizes a primary amine, formaldehyde, an alkyne, and an olefin with a copper catalyst to produce functionalized propargylamines. researchgate.net The reaction pathway is influenced by the loading of the amine, which controls the competition between the aza-Michael addition and the Mannich reaction. researchgate.net

Carbon-Hydrogen (C-H) Functionalization Approaches to Propargylic Amines

Direct C-H functionalization has emerged as a powerful tool in organic synthesis, offering a more atom- and step-economical route to complex molecules by avoiding the pre-functionalization of starting materials. In the context of propargylamine synthesis, this approach typically involves the activation of a C-H bond in an amine or an alkyne.

One prominent strategy is the copper-catalyzed oxidative cross-coupling of N,N-dimethylanilines with terminal alkynes. organic-chemistry.org This reaction proceeds via the activation of both a C(sp³)-H bond on the amine and a C(sp)-H bond on the alkyne, followed by C-C bond formation. organic-chemistry.org

Another innovative method involves the direct conversion of α-amino C(sp³)–H bonds into α-C–alkynyl bonds without the need for an external oxidant. nih.gov This transformation is promoted by the cooperative action of two Lewis acids, such as B(C₆F₅)₃ and a copper-based complex. nih.gov This approach has been successfully applied to the late-stage functionalization of bioactive amines and can be performed with high diastereo- and enantioselectivity. nih.gov

Furthermore, copper(I) catalysts in ionic liquids have been shown to be effective for the three-component coupling of aldehydes, amines, and alkynes via C-H activation, providing propargylamines in high yields. nih.gov The use of ionic liquids facilitates catalyst recycling. nih.gov Metal-organic frameworks (MOFs), such as Cu₂(BDC)₂(DABCO), have also been utilized as heterogeneous catalysts for the synthesis of propargylamines through the C-H functionalization of N-methylanilines and terminal alkynes. researchgate.net

Indirect Synthesis and Derivatization Pathways

Indirect methods for synthesizing propargylamines involve the preparation of a precursor molecule, which is then converted to the target amine in a subsequent step. These pathways offer flexibility and can be advantageous when direct methods are not suitable.

Functionalization of Propargyl Alcohols and Halides to Form Propargylamines

A common indirect route to propargylamines involves the nucleophilic substitution of propargylic halides, phosphates, or triflates with an amine. nih.gov However, these methods can sometimes require harsh reaction conditions.

A milder alternative is the functionalization of propargyl alcohols. Propargyl alcohols can be activated in situ and then reacted with an amine nucleophile. For instance, iron(III) chloride can catalyze the substitution reaction of propargylic alcohols with various nucleophiles, including amides and thiols, to form the corresponding C-N, C-S, C-O, or C-C bonds. organic-chemistry.org Similarly, rhenium(VII) oxide (Re₂O₇) catalyzes the direct dehydrative coupling of propargylic alcohols with electron-deficient amines under mild, open-flask conditions. organic-chemistry.org Indium(III) chloride has also been shown to be an effective catalyst for the transformation of propargyl acetates into a variety of nucleophilic substitution products, including amines, with high yields and chemoselectivity. organic-chemistry.org

Preparation via Imine and Amide Intermediates from Propargylamine Precursors

The synthesis of propargylamines can also be achieved through the reaction of organometallic reagents with imine or amide intermediates. A classic approach involves the reaction of lithium acetylides or Grignard reagents with imines or their derivatives. nih.gov However, these organometallic reagents are often moisture-sensitive, necessitating strictly controlled reaction conditions. nih.gov

More recent developments have focused on generating imine intermediates in situ. For example, N-Boc-aminals can react with organomagnesium reagents to form N-Boc-protected propargylic amines via an in situ generated N-Boc-imine intermediate. organic-chemistry.org Similarly, the addition of dimethylalkynylaluminum reagents to N-activated α-amido sulfones provides propargylamines, avoiding the need to isolate potentially unstable N-activated imines. organic-chemistry.org

Furthermore, merging photoredox catalysis with copper catalysis has enabled the efficient decarboxylative alkynylation of N-(acetoxy)phthalimides derived from α-amino acids with terminal alkynes at room temperature, yielding valuable propargylamines. organic-chemistry.org

Catalytic Systems in Propargylamine Synthesis

The most prevalent method for synthesizing propargylamines is the three-component (A³) coupling reaction, which involves an aldehyde, an amine, and a terminal alkyne. nih.govrsc.org For the synthesis of this compound, this would typically involve the reaction of 4-fluorobenzaldehyde, an amine (such as ammonia), and acetylene. The success of this reaction heavily relies on the catalytic system employed.

Transition metals are the cornerstone of catalytic A³ coupling reactions due to their ability to activate the terminal alkyne C-H bond. nih.gov

Copper: Copper catalysis is the most widely used and cost-effective method for propargylamine synthesis. organic-chemistry.org Copper(I) salts, such as copper(I) iodide (CuI), copper(I) bromide (CuBr), and copper(I) triflate (CuOTf), are highly effective. organic-chemistry.orgorganic-chemistry.org The generally accepted mechanism involves the in-situ formation of a copper acetylide intermediate, which then undergoes a nucleophilic addition to an iminium ion, previously formed from the condensation of the aldehyde and the amine. rsc.org Copper(II) salts like copper(II) chloride (CuCl₂) and copper(II) triflate have also been successfully used, sometimes in combination with a copper(I) source or under conditions where Cu(II) is reduced in situ. organic-chemistry.orgnih.gov Heterogeneous copper catalysts, such as copper nanoparticles supported on titania (CuNPs/TiO₂) or silica, have also been developed to facilitate catalyst recovery and reuse. rsc.orgnih.gov

Gold: Gold catalysts have emerged as powerful tools for various organic transformations, including the synthesis of propargylamines. Gold-catalyzed A³ coupling reactions can often proceed under milder conditions compared to other metals. An effective protocol has been developed using gold thin films in a microwave-assisted continuous-flow organic synthesis (MACOS) system, which allows for rapid, high-temperature reactions with short residence times, leading to high conversion rates. nih.gov

Palladium: While less common for the direct A³ coupling, palladium catalysis is crucial for synthesizing related and more complex structures. For instance, palladium-catalyzed carbonylative cyclization of 2-iodoaniline (B362364) and terminal alkynes is a powerful method for producing quinolone scaffolds, which are structurally related to propargylamine derivatives. nih.govnih.gov Palladium catalysts, often in conjunction with copper co-catalysts in reactions like the Sonogashira coupling, are instrumental in forming the key carbon-carbon bond between the aryl group and the alkyne, which is a foundational step in many complex amine syntheses. nih.gov

Table 1: Comparison of Transition Metal Catalysts in A³ Coupling Reactions for Propargylamine Synthesis

| Catalyst System | Typical Reactants | Conditions | Yield | Reference |

|---|---|---|---|---|

| CuBr / (R)-quinap | Aldehyde, Secondary Amine, Alkyne | Toluene, Room Temp | Good to Excellent | organic-chemistry.org |

| CuCl / Cu(OTf)₂ | Aldehyde, Amine, Alkynylsilane | Dichloromethane, 40 °C | High | organic-chemistry.org |

| AgI | Aldehyde, Amine, Alkyne | Water, 100 °C | High | organic-chemistry.org |

| Gold Thin Film | Aldehyde, Amine, Alkyne | Continuous Flow (MACOS) | 70-90% | nih.gov |

| PdCl₂ / Cu(OAc)₂ | C(sp²)-H Amidation | O₂ atmosphere | Good | nih.gov |

In the quest for metal-free and more selective synthetic routes, organocatalysis and Lewis acid promotion have gained significant attention.

Lewis Acid Promotion: Lewis acids can significantly enhance the rate and selectivity of propargylamine synthesis. acs.org They function by activating the aldehyde component, facilitating the formation of the crucial iminium ion intermediate. researchgate.net Strong Lewis acids like tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃) have been used in cooperative catalysis with organocopper complexes to promote the direct conversion of α-C–H bonds of N-alkylamines into C-alkyne bonds. nih.gov Metal triflates, such as zinc triflate (Zn(OTf)₂) and scandium triflate (Sc(OTf)₃), are also effective Lewis acids for catalyzing A³ coupling reactions, often under solvent-free conditions at elevated temperatures. nih.govacs.org The choice of Lewis acid can sometimes influence the reaction pathway, leading to different structural isomers. acs.org

Organocatalysis: While less developed than metal-catalyzed systems, organocatalytic methods for propargylamine synthesis represent an attractive, metal-free alternative. kcl.ac.uk These approaches often rely on the activation of alkynyl imines by chiral Brønsted acids. The in-situ generated C-alkynyl imines react with carbon nucleophiles in a stereoselective Mannich-type reaction to yield chiral propargylamines. kcl.ac.uk This method avoids the use of potentially toxic and expensive transition metals, aligning with the principles of green chemistry. nih.gov

Sustainable and Scalable Synthetic Techniques

Modern chemical synthesis places a strong emphasis on sustainability and scalability, aiming to develop processes that are environmentally benign, economically viable, and suitable for industrial-scale production.

Performing reactions without a solvent (neat conditions) offers significant environmental benefits by reducing waste and eliminating the costs and hazards associated with solvent purchase, purification, and disposal. rsc.org The A³ coupling reaction is particularly well-suited to solvent-free conditions, often proceeding with high efficiency at elevated temperatures or with microwave assistance. rsc.orgresearchgate.net

A variety of catalysts have been shown to be effective under these conditions, particularly heterogeneous catalysts which can be easily recovered and reused. nih.gov Examples include copper nanoparticles on various supports (TiO₂, Fe₃O₄), zinc-based catalysts, and copper(II) complexes immobilized on silica. rsc.orgnih.gov For instance, the use of 0.5 mol% of CuNPs/TiO₂ at 70 °C under solvent-free conditions provides propargylamines in moderate to excellent yields, and the catalyst can be reused for several cycles. rsc.orgnih.gov

Table 2: Examples of Solvent-Free Catalytic Systems for Propargylamine Synthesis

| Catalyst | Temperature (°C) | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| CuNPs/TiO₂ | 70 | 3-5 h | Moderate-Excellent | rsc.orgnih.gov |

| CuCl₂ (5 mol%) | 110 | Not specified | Good | nih.gov |

| Zn(OTf)₂ | 100 | 1-4 h | Excellent | nih.gov |

| [Zn(l-proline)₂] | 80 | 1-3 h | Good-Excellent | nih.gov |

| GO-CuCl₂ | Microwave | 15-30 min | Good-Excellent | nih.gov |

Continuous flow chemistry has emerged as a transformative technology for chemical manufacturing, offering enhanced safety, improved heat and mass transfer, precise process control, and greater scalability compared to traditional batch processing. youtube.comosti.gov These systems are particularly advantageous for reactions that are highly exothermic or involve hazardous reagents.

The synthesis of propargylamines has been successfully adapted to continuous flow reactors. nih.gov One notable example is the use of a microwave-assisted continuous-flow organic synthesis (MACOS) platform. nih.gov In this setup, solutions of the aldehyde, amine, and alkyne are pumped through a tube containing a thin film of a catalyst, such as copper or gold, while being irradiated with microwaves. nih.gov This leads to rapid, localized heating and very short reaction times, resulting in high yields and throughput. nih.gov Continuous flow processes also facilitate in-line monitoring and automation, paving the way for the intelligent and autonomous synthesis of molecules like this compound on an industrial scale. osti.govmdpi.com

Elucidating Chemical Reactivity and Mechanistic Pathways of 1 4 Fluorophenyl Prop 2 Yn 1 Amine

Transformations Involving the Terminal Alkyne Moiety

The terminal alkyne group in 1-(4-fluorophenyl)prop-2-yn-1-amine is a key site for various chemical transformations, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in synthetic organic chemistry for building diverse molecular scaffolds.

Propargylamines, including this compound, readily participate in cycloaddition reactions, where the alkyne's π-system reacts with another unsaturated system to form a cyclic compound. unina.it These reactions are highly valued for their ability to construct carbo- and heterocyclic rings in a single, often stereospecific, step. msu.edulibretexts.org

The Huisgen 1,3-dipolar cycloaddition is a prime example of a click chemistry reaction, involving the reaction of a 1,3-dipole, such as an organic azide (B81097), with a dipolarophile, like the terminal alkyne of this compound, to form a five-membered heterocyclic ring. wikipedia.orgwikipedia.org This reaction, particularly the copper(I)-catalyzed version (CuAAC), is widely used for its high efficiency, mild reaction conditions, and regioselectivity, yielding 1,4-disubstituted 1,2,3-triazoles. acs.orgnih.gov The resulting triazole ring is a stable aromatic system found in many biologically active compounds. frontiersin.org

The copper(I)-catalyzed reaction proceeds through the formation of a copper acetylide intermediate, which then reacts with the azide. wikipedia.org This catalytic cycle significantly accelerates the reaction compared to the thermal process, which often requires elevated temperatures and can produce a mixture of regioisomers. wikipedia.orgacs.org The versatility of this reaction allows for the synthesis of a wide array of 1,2,3-triazole derivatives by varying the azide component. arkat-usa.orgorganic-chemistry.org For instance, the reaction of propargylamines with various azides in the presence of a copper catalyst is a standard method for preparing triazole-containing compounds. acs.orgnih.gov

Table 1: Examples of Huisgen 1,3-Dipolar Cycloaddition with Propargylamine (B41283) Derivatives

| Propargylamine Derivative | Azide Partner | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Propargylamines | Organic Azides | Cu(I) salts (e.g., CuSO₄/sodium ascorbate) | 1,4-Disubstituted 1,2,3-triazoles | acs.orgnih.gov |

| Propargyl derivatives of fused pyridines | Corresponding azides | CuSO₄·5H₂O, sodium ascorbate, t-BuOH/H₂O | 1,2,3-Triazole-fused pyridine (B92270) hybrids | arkat-usa.org |

| Propargyl bromide (after conversion) | Sodium azide | Click reaction conditions | Triazole-tethered compounds | nih.gov |

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. unina.itmsu.edulibretexts.org The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the formation of six-membered rings. unina.it While terminal alkynes like that in this compound can act as dienophiles in Diels-Alder reactions, their reactivity is often lower than that of alkenes unless activated by electron-withdrawing groups.

Intramolecular versions of these cycloadditions are also possible, where the diene and the alkyne are part of the same molecule, leading to the formation of bicyclic or polycyclic systems. msu.edu The stereochemistry of these reactions is highly controlled by the principles of orbital symmetry, as described by the Woodward-Hoffmann rules. libretexts.orgimperial.ac.uk These rules predict the stereochemical outcome based on the number of π-electrons involved and whether the reaction is promoted by heat or light. libretexts.orgudel.edu

The terminal C-H bond of the alkyne in this compound can be activated by various transition metal catalysts, enabling a range of cross-coupling reactions. These reactions are fundamental for creating new carbon-carbon bonds. libretexts.org

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, and it is one of the most effective methods for the synthesis of substituted alkynes. nih.govlibretexts.orgwikipedia.org This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. libretexts.orgwikipedia.orgyoutube.com The reaction is known for its mild conditions and tolerance of a wide variety of functional groups. wikipedia.orgyoutube.com

In the context of this compound, this reaction would allow for the coupling of the alkyne moiety with various aryl or vinyl halides, leading to a diverse range of disubstituted alkyne products. The reactivity of the halide partner generally follows the order I > Br > Cl. libretexts.org While traditional Sonogashira couplings are highly effective, a significant side reaction can be the Glaser-type oxidative homocoupling of the terminal alkyne, which can be minimized by running the reaction under an inert atmosphere or by using copper-free protocols. wikipedia.orgpitt.edu

Recent advancements have led to the development of copper-free Sonogashira couplings, which are advantageous in synthesizing molecules that are sensitive to copper or when avoiding potential copper contamination in the final product is crucial. acs.orgnih.govacs.org These systems often rely on more sophisticated palladium/phosphine (B1218219) ligand complexes to facilitate the reaction. acs.org

Table 2: Key Features of Sonogashira Coupling Reactions

| Feature | Description | Reference |

|---|---|---|

| Reactants | Terminal alkyne and aryl/vinyl halide or triflate | libretexts.orgwikipedia.org |

| Catalytic System (Traditional) | Palladium(0) complex (e.g., Pd(PPh₃)₄) and a copper(I) salt (e.g., CuI) | nih.govlibretexts.org |

| Base/Solvent | Amine base (e.g., triethylamine, diethylamine), often also serving as the solvent | wikipedia.org |

| Conditions | Typically mild, often at room temperature | wikipedia.orgyoutube.com |

| Copper-Free Variants | Employ specialized palladium catalysts and bases (e.g., Cs₂CO₃) to avoid copper co-catalyst | acs.orgnih.gov |

The generally accepted mechanism for the copper-co-catalyzed Sonogashira reaction involves two interconnected catalytic cycles: one for palladium and one for copper. libretexts.orgyoutube.com

Palladium Cycle : The cycle begins with the oxidative addition of the aryl or vinyl halide to the active Pd(0) species, forming a Pd(II) intermediate. libretexts.orgyoutube.com

Copper Cycle : Simultaneously, the terminal alkyne reacts with the copper(I) salt in the presence of the amine base to form a copper acetylide complex. youtube.comyoutube.comyoutube.com This step increases the nucleophilicity of the alkyne.

Transmetalation : The copper acetylide then transfers the acetylenic group to the Pd(II) complex. This is often considered the rate-determining step. libretexts.org

Reductive Elimination : The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final cross-coupled product and regenerate the Pd(0) catalyst, which can then re-enter the catalytic cycle. youtube.comyoutube.com

In copper-free Sonogashira reactions, the mechanism is slightly different. The base must be strong enough to deprotonate the alkyne without the assistance of copper. The resulting acetylide then reacts directly with the Pd(II) intermediate. libretexts.org

Mechanistic studies on related palladium-catalyzed cross-coupling reactions have provided detailed insights into the individual steps, such as oxidative addition and the role of ligands and additives. core.ac.uknih.govnih.govnih.gov For example, the nature of the halide and the steric and electronic properties of the phosphine ligands on the palladium catalyst can significantly influence the reaction rates and outcomes. core.ac.uk

Addition Reactions to the Triple Bond (Nucleophilic and Electrophilic Activation)

The carbon-carbon triple bond in this compound is a region of high electron density, making it susceptible to attack by electrophiles. However, it can also be activated to react with nucleophiles.

Electrophilic Activation: In electrophilic addition, an electrophile is attracted to the π-electrons of the alkyne. The reaction typically proceeds through a vinyl cation intermediate. For instance, the addition of a hydrogen halide (H-X) would involve the protonation of the triple bond as the initial step, leading to a carbocation that is subsequently attacked by the halide ion. libretexts.org The electron-donating character of the amine and the phenyl ring can influence the regioselectivity of this addition. The presence of a gold or platinum catalyst can facilitate the electrophilic activation of the alkyne, making it more susceptible to attack by nucleophiles in processes like hydroarylation. acs.orgacs.org

Nucleophilic Activation: While less common for unactivated alkynes, nucleophilic addition can be achieved, particularly when the alkyne is conjugated with an electron-withdrawing group. In the case of this compound, the triple bond itself is not strongly activated towards nucleophilic attack. However, in base-catalyzed reactions, a terminal alkyne can be deprotonated to form a highly nucleophilic acetylide anion. This acetylide can then participate in addition reactions. Furthermore, conjugate addition reactions, often referred to as Michael additions, occur readily with activated alkynes (e.g., yne-ones), where a nucleophile adds to the β-carbon.

Reductive Transformations (e.g., Hydrogenation to Alkenes or Alkanes)

The alkyne functionality can be selectively or fully reduced through hydrogenation, yielding either the corresponding alkene or alkane. The outcome of the reaction is highly dependent on the catalyst and reaction conditions employed.

Partial Hydrogenation to Alkenes: To obtain the alkene, a "poisoned" catalyst is required to prevent over-reduction to the alkane. The most common method is catalytic hydrogenation using Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline). This process results in syn-addition of hydrogen across the triple bond, stereoselectively forming the Z-alkene, (Z)-1-(4-fluorophenyl)prop-2-en-1-amine.

Complete Hydrogenation to Alkanes: Full reduction of the triple bond to an alkane is achieved using more active catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel under a hydrogen atmosphere. youtube.comkhanacademy.org This reaction proceeds through the intermediate alkene, which is rapidly reduced further to the saturated product, 1-(4-fluorophenyl)propan-1-amine. Transfer hydrogenation, using a hydrogen source like Hantzsch ester in the presence of a gold catalyst, has also been shown to reduce the alkyne in related N-aryl propargylamines. acs.orgacs.org

| Transformation | Reagents/Catalyst | Product |

| Partial Hydrogenation | H₂, Lindlar's Catalyst | (Z)-1-(4-Fluorophenyl)prop-2-en-1-amine |

| Complete Hydrogenation | H₂, Pd/C (or PtO₂, Raney Ni) | 1-(4-Fluorophenyl)propan-1-amine |

| Transfer Hydrogenation | Hantzsch Ester, Gold Catalyst | 1-(4-Fluorophenyl)propan-1-amine |

Rearrangement Reactions (e.g., Formation of Allenes)

Propargylic compounds, including amines, are known to undergo rearrangement reactions to form isomeric allenes. This transformation is significant as allenes are themselves valuable synthetic intermediates. The rearrangement of this compound would yield 1-(4-fluorophenyl)propa-1,2-dien-1-amine.

Several catalytic systems can promote this isomerization. Palladium-catalyzed hydrogen-transfer reactions have been effectively used to convert propargylic amines into allenes, where the propargylamine essentially acts as an allenyl anion equivalent. rsc.orgnih.govorganic-chemistry.org This process often involves a palladium catalyst such as Pd₂(dba)₃·CHCl₃ in the presence of a phosphine ligand like (C₆F₅)₃P. organic-chemistry.org Additionally, base-induced rearrangements can occur, particularly when the propargylic position is activated by electron-withdrawing substituents, which can facilitate the isomerization to α,β-unsaturated imines. nih.gov Gold catalysts are also known to promote propargyl rearrangements, such as the propargyl Claisen rearrangement. rsc.orgorganic-chemistry.org

Reactivity of the Amine Functionality

Nucleophilic Substitution Reactions Involving the Amine Nitrogen

The primary amine group in this compound contains a lone pair of electrons on the nitrogen atom, rendering it nucleophilic. As a nucleophile, it can react with a variety of electrophiles, most commonly in N-alkylation reactions.

In a typical N-alkylation, the amine attacks an alkyl halide (e.g., methyl iodide) in a nucleophilic substitution reaction (Sₙ2), displacing the halide and forming a secondary amine. This reaction can proceed further, with the resulting secondary amine reacting with another equivalent of the alkyl halide to form a tertiary amine, and ultimately a quaternary ammonium (B1175870) salt. The primary amine can also participate in reductive amination with aldehydes or ketones, where it first forms an imine or enamine intermediate that is subsequently reduced to a secondary or tertiary amine.

Formation and Reactivity of Iminium Ion Intermediates

The primary amine can react with carbonyl compounds (aldehydes and ketones) under acidic catalysis to form an iminium ion. This reaction is a cornerstone of amine chemistry and proceeds through a well-established mechanism. libretexts.orgmasterorganicchemistry.comlibretexts.org

The process begins with the nucleophilic attack of the amine on the carbonyl carbon, followed by proton transfers to form a carbinolamine intermediate. libretexts.org Acid-catalyzed dehydration of the carbinolamine eliminates a water molecule and generates the positively charged iminium ion. masterorganicchemistry.comlibretexts.org

The generated iminium ion is a potent electrophile and a key intermediate in many important synthetic transformations, including the Mannich reaction and the Pictet-Spengler reaction. It readily reacts with nucleophiles. For example, in multicomponent reactions like the A³ coupling (aldehyde-amine-alkyne), an iminium ion is formed in situ and is then attacked by a nucleophilic acetylide. nih.gov The reactivity of the iminium ion derived from this compound allows for the construction of more complex molecular architectures.

| Step | Description | Intermediate/Product |

| 1 | Nucleophilic attack of amine on carbonyl | Tetrahedral Adduct |

| 2 | Proton Transfer | Carbinolamine |

| 3 | Protonation of Hydroxyl Group | Protonated Carbinolamine |

| 4 | Elimination of Water | Iminium Ion |

Derivatization to Amides and Imines

The primary amine of this compound serves as a handle for various derivatization reactions, most notably the formation of imines and amides.

Imine Formation: As described above, the condensation reaction between the primary amine and an aldehyde or ketone yields an imine (also known as a Schiff base). nih.govrsc.org This reaction is reversible and is typically carried out with the removal of water to drive the equilibrium towards the product. masterorganicchemistry.com The resulting imine contains a C=N double bond where the oxygen of the carbonyl has been replaced by the nitrogen of the amine.

Amide Formation: Amides are readily synthesized from the primary amine by acylation. This is a robust and widely used transformation. Common methods include:

Reaction with Acyl Chlorides or Acid Anhydrides: These are highly reactive acylating agents that react rapidly with the amine to form the corresponding N-substituted amide. The reaction with an acyl chloride produces hydrochloric acid, which is typically neutralized by adding a non-nucleophilic base or using a second equivalent of the amine. chemguide.co.ukmasterorganicchemistry.com

Reaction with Carboxylic Acids: Direct reaction with a carboxylic acid requires high temperatures to drive off water and is often impractical. libretexts.org More commonly, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or borate (B1201080) esters like B(OCH₂CF₃)₃ are used to activate the carboxylic acid, facilitating amide bond formation under milder conditions. acs.org

These derivatizations are crucial for modifying the properties of the parent molecule and for its incorporation into larger, more complex structures like peptidomimetics. nih.gov

Tandem, Cascade, and Domino Processes

Tandem, cascade, and domino reactions represent highly efficient synthetic methodologies that enable the formation of multiple chemical bonds in a single, uninterrupted sequence, thereby obviating the need for isolating intermediate products. The molecular architecture of this compound is intrinsically suited for such elegant and atom-economical processes.

Post-Multicomponent Reaction Transformations (e.g., Post-Ugi Cyclizations)

Multicomponent reactions (MCRs), most notably the Ugi four-component reaction (Ugi-4CR), are formidable tools for the rapid assembly of complex molecular scaffolds. biosynth.com The resultant products, which are typically highly functionalized and acyclic, are ideal substrates for subsequent cyclization reactions.

Although there are no documented instances of post-Ugi cyclizations that specifically employ this compound, the reactivity of related propargylamines in such sequences is a well-established precedent. For example, Ugi adducts derived from primary amines are known to undergo post-cyclization to yield a variety of heterocyclic structures, including the medicinally relevant 2,5-diketopiperazines (DKPs). mdpi.comresearchgate.net

A conceivable post-Ugi cyclization pathway for an adduct synthesized from this compound, an aldehyde, a carboxylic acid, and an isocyanide can be proposed. The initially formed Ugi adduct could readily undergo an intramolecular reaction, such as a nucleophilic attack of the amide nitrogen onto the terminal alkyne, to forge a new heterocyclic ring. The precise nature of the product would be contingent upon the specific reaction conditions and the identity of the other components utilized in the Ugi reaction.

Table 1: Potential Post-Ugi Cyclization Products from a this compound-derived Ugi Adduct

This table presents a hypothetical yet plausible representation of potential products based on established post-Ugi cyclization reactions of analogous compounds.

| Ugi Adduct Precursor (Hypothetical) | Cyclization Product | Heterocyclic Core |

|---|---|---|

| Ugi adduct from this compound, formaldehyde, acetic acid, and tert-butyl isocyanide | Substituted piperazinone | Piperazinone |

| Ugi adduct from this compound, benzaldehyde, chloroacetic acid, and cyclohexyl isocyanide | Substituted diketopiperazine | Diketopiperazine |

Intramolecular Cyclization Pathways to Form Heterocycles

The concurrent presence of a nucleophilic amine and an electrophilic alkyne within the same molecular framework renders this compound an excellent candidate for intramolecular cyclization reactions, paving the way for the synthesis of a diverse array of heterocyclic compounds. These cyclization events are typically initiated by the introduction of a catalyst or a reagent that serves to activate the alkyne or augment the nucleophilicity of the amine.

Investigations into the reactivity of related aminoacetylenic ketones have showcased their ability to cyclize and form pyrrol-3-ones. mdpi.com A case in point is the base-catalyzed intramolecular cyclization of 4-((4-chlorophenyl)amino)-4-phenyl-1-(thiophen-2-yl)pent-2-yn-1-one, which affords a 1,2-dihydro-3H-pyrrol-3-one derivative in a commendable yield. mdpi.com The suggested mechanism for this transformation entails the addition of a water molecule to the alkyne, which is followed by tautomerization to a 1,3-diketone intermediate and subsequent ring closure by the amine functionality. mdpi.com

A parallel synthetic strategy can be envisaged for derivatives of this compound. For instance, acylation of the amine with a moiety bearing a carbonyl group could set the stage for an induced intramolecular cyclization.

Table 2: Examples of Heterocycles Formed from Intramolecular Cyclization of Related Aminoalkynes

| Starting Material | Reagents and Conditions | Heterocyclic Product | Yield (%) |

|---|---|---|---|

| 4-((4-chlorophenyl)amino)-4-phenyl-1-(thiophen-2-yl)pent-2-yn-1-one | 0.5 equiv. KOH, ethanol, 40-45 °C, 8 h | 1-(4-chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one | 75 |

| Spirocyclopropane derivative and 2,4-dimethoxybenzylamine | Acetonitrile, reflux | 1,2,3,6,7,8-hexahydrocyclohepta[b]pyrrol-4(5H)-one | 94 |

Detailed Mechanistic Investigations and Reaction Dynamics

In the absence of specific mechanistic investigations for this compound, its reaction dynamics can be reasonably inferred from studies on analogous chemical transformations. The inherent reactivity of the propargylamine moiety is the cornerstone of its chemical versatility.

The pronounced electrophilicity of the trifluoromethyl-substituted iminium group in structurally related compounds is a strong indicator that the iminium ion derived from this compound would also exhibit a high degree of reactivity. sigmaaldrich.com This heightened electrophilicity can serve as a driving force for a variety of cycloaddition and cascade reactions. sigmaaldrich.com

Furthermore, the study of Michael-type additions of amines to activated alkynes offers valuable insights into the potential mechanisms of intermolecular reactions involving this compound. These reactions are known to proceed via either a concerted or a stepwise mechanism. The conspicuous absence of a kinetic isotope effect in the reaction of 1-phenyl-2-propyn-1-one with deuterated morpholine (B109124) points towards a stepwise mechanism, wherein the proton transfer event occurs subsequent to the rate-determining step. smolecule.com A similar mechanistic trajectory can be anticipated for the addition of nucleophiles to an activated derivative of this compound.

Table 3: Mechanistic Data for a Related Michael-type Addition

| Reaction | Solvent | Brønsted-type plot (βnuc) | Kinetic Isotope Effect (kH/kD) | Proposed Mechanism |

|---|---|---|---|---|

| 1-Phenyl-2-propyn-1-one with alicyclic secondary amines | MeCN | 0.40 | 1.0 | Stepwise |

| 1-Phenyl-2-propyn-1-one with alicyclic secondary amines | H2O | 0.27 | Not reported | Stepwise |

In summation, while direct experimental evidence on the reactivity of this compound remains limited, its structural attributes strongly advocate for its utility as a versatile and valuable building block in organic synthesis. This is particularly true in the context of constructing complex heterocyclic systems through elegant tandem and intramolecular cyclization strategies. Further empirical research is imperative to fully delineate the specific reaction pathways and intricate mechanistic details for this promising compound.

Strategic Applications of 1 4 Fluorophenyl Prop 2 Yn 1 Amine in Complex Molecule Synthesis

Building Blocks for Diverse Organic Scaffolds

The inherent reactivity of 1-(4-fluorophenyl)prop-2-yn-1-amine makes it an ideal starting material for the synthesis of a multitude of organic frameworks. Its ability to participate in various cyclization and functionalization reactions has been widely exploited in the preparation of medicinally relevant compounds.

Construction of Nitrogen-Containing Heterocyclic Systems

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals and natural products. The structural attributes of this compound make it a prime candidate for the synthesis of these important molecular motifs.

Pyrroles: The synthesis of substituted pyrroles can be achieved through various methodologies where propargylamines are key intermediates. organic-chemistry.orgacs.orgnih.gov For instance, one-pot tandem enyne cross-metathesis and cyclization reactions of propargylamines with ethyl vinyl ether, often facilitated by microwave irradiation, provide a direct route to 1,2,3-substituted pyrroles. organic-chemistry.orgacs.org The presence of the 4-fluorophenyl group on the propargylamine (B41283) backbone can be strategically incorporated to generate pyrrole (B145914) derivatives with potential applications in medicinal chemistry.

Quinolines: The construction of the quinoline (B57606) scaffold, a core structure in many antimalarial and anticancer agents, can be accomplished using precursors derived from propargylamines. organic-chemistry.orgresearchgate.netresearchgate.netnih.gov For example, the iodocyclization of 2-tosylaminophenylprop-1-yn-3-ols, which can be conceptually derived from propargylamines, leads to the formation of highly substituted 3-iodoquinolines under mild conditions. organic-chemistry.orgnih.gov These iodo-functionalized quinolines serve as versatile intermediates for further elaboration through cross-coupling reactions. organic-chemistry.org

Oxazolidinones: As a class of potent antibiotics, oxazolidinones are a significant target in synthetic chemistry. Propargylic amines are valuable precursors for the synthesis of oxazolidinone rings. Silver-catalyzed carboxylation of propargylic amines with carbon dioxide provides a direct and efficient method to construct the oxazolidinone scaffold.

Phenanthrolines: Fused pyrrolophenanthroline derivatives, which are analogues of the anticancer agent phenstatin, can be synthesized from phenanthroline precursors. nih.gov The synthesis often involves the generation of phenanthrolinium ylides which then undergo cycloaddition reactions. nih.gov While direct use of this compound is not explicitly detailed, its structural motifs are relevant to the construction of such complex heterocyclic systems.

Indolizines: The indolizine (B1195054) core is present in various alkaloids and pharmacologically active compounds. nih.govijettjournal.orgjbclinpharm.org Synthetic strategies towards indolizines often involve the cyclization of pyridine (B92270) derivatives with various partners. nih.govijettjournal.org For example, pyrrole-based enaminones can serve as building blocks for the preparation of indolizines. nih.gov

Pyrrolidines: The pyrrolidine (B122466) ring is a fundamental structural unit in numerous natural products and pharmaceuticals. nih.govorganic-chemistry.orgresearchgate.netresearchgate.net The synthesis of substituted pyrrolidines can be achieved through various routes, including the cyclization of amino-functionalized precursors. nih.govorganic-chemistry.orgresearchgate.net

Imidazoles: Imidazole (B134444) derivatives are crucial in medicinal chemistry due to their wide range of biological activities. Multicomponent reactions provide an efficient pathway to highly substituted imidazoles. rsc.org For instance, the one-pot reaction of a benzil, an aldehyde, a primary amine, and ammonium (B1175870) acetate (B1210297) can yield tetrasubstituted imidazoles. The primary amine component, such as this compound, can be effectively incorporated into the final imidazole product.

Triazoles: The 1,2,3-triazole ring, a hallmark of "click chemistry," is a valuable linker and pharmacophore in drug discovery. nih.govuochb.cznih.govbeilstein-journals.orgyoutube.com The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is the most prominent method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. nih.govbeilstein-journals.orgyoutube.com The terminal alkyne functionality of this compound makes it an ideal partner for this powerful transformation, allowing for its conjugation with a wide variety of azide-containing molecules.

Precursors for Polyfunctionalized Aminoderivatives

The primary amine and the propargyl group in this compound offer multiple points for chemical modification, making it an excellent precursor for the synthesis of polyfunctionalized amino derivatives. The amine can undergo a variety of reactions such as acylation, alkylation, and sulfonylation, while the alkyne can participate in reactions like hydration, hydroamination, and various coupling reactions. For instance, the synthesis of new amide derivatives can be achieved through the direct condensation of amines with carboxylic acids. researchgate.net This versatility allows for the generation of a wide range of complex molecules with diverse functionalities.

Utility in Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) aims to create structurally diverse collections of molecules to explore new areas of chemical space and identify novel biologically active compounds. The unique structure of this compound makes it a valuable tool in this endeavor.

Multicomponent Reaction Design and Execution (e.g., Ugi Adducts)

Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single step. The Ugi four-component reaction (U-4CR) is a prominent example, which combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide adduct. nih.govnih.govresearchgate.net The primary amine functionality of this compound makes it an ideal component for the Ugi reaction. By employing this compound in a U-4CR, a molecule incorporating the 4-fluorophenylpropargyl moiety can be rapidly assembled, leading to a library of complex and diverse structures. researchgate.net This strategy is particularly useful for the rapid generation of peptide-like scaffolds with potential therapeutic applications. nih.gov

Combinatorial Library Generation and Scaffold Modification

Combinatorial chemistry focuses on the rapid synthesis of large numbers of related compounds, known as libraries, which can then be screened for biological activity. The trifunctional nature of this compound allows for its use as a versatile scaffold in combinatorial library synthesis. Each of its functional groups—the primary amine, the terminal alkyne, and the fluorophenyl ring—can be independently modified, leading to a vast number of possible derivatives from a single starting material. For example, the amine can be acylated with a variety of carboxylic acids, the alkyne can be coupled with different partners using click chemistry, and the aromatic ring can potentially undergo further substitution, although this is less common. This modular approach allows for the systematic exploration of structure-activity relationships.

Advanced Synthetic Intermediate for Chiral Scaffolds

The introduction of chirality is a critical aspect of modern drug design, as different enantiomers of a drug can have vastly different biological activities. This compound can be resolved into its individual enantiomers, which then serve as valuable chiral building blocks for the enantioselective synthesis of complex molecules. nih.gov The use of a chiral amine can direct the stereochemical outcome of subsequent reactions, allowing for the construction of specific stereoisomers of the target molecule. This is particularly important in the synthesis of pharmaceuticals, where often only one enantiomer is therapeutically active. The development of enantioselective synthetic methods using chiral building blocks like the enantiomers of this compound is a key area of research in organic synthesis. nih.gov

Computational and Theoretical Characterization of 1 4 Fluorophenyl Prop 2 Yn 1 Amine

Quantum Chemical Investigations

Quantum chemical investigations employ the principles of quantum mechanics to study chemical phenomena. For a molecule such as 1-(4-Fluorophenyl)prop-2-yn-1-amine, these methods can unravel a wealth of information that is often difficult or impossible to obtain through experimental means alone.

Density Functional Theory (DFT) Analyses

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method in chemistry and materials science. It is based on the principle that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates. This approach is computationally more tractable than traditional wave function-based methods, allowing for the study of larger and more complex molecules with considerable accuracy. DFT calculations are instrumental in predicting a wide array of molecular properties, from geometries and vibrational frequencies to electronic structure and reactivity indices.

Geometrical optimization is a fundamental computational procedure that seeks to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. scm.com This process yields the most stable three-dimensional structure of the molecule, providing crucial data on bond lengths, bond angles, and dihedral angles. For a flexible molecule like this compound, which has several rotatable bonds, exploring the conformational landscape is essential to identify the global minimum energy conformer as well as other low-energy conformers that may be present under experimental conditions.

Table 1: Representative Optimized Geometrical Parameters for a Structurally Related Molecule, (E)-1-(4-bromophenyl)-3-(3-fluorophenyl)prop-2-en-1-one (Note: This data is for an analogous molecule and serves to illustrate the type of information obtained from geometrical optimization.)

| Parameter | Bond Length (Å) / Bond Angle (°) |

| C=O Bond Length | 1.223 |

| C=C Bond Length | 1.345 |

| O=C-C=C Torsion Angle | -5.024 |

Data sourced from a DFT study on (E)-1-(4-bromophenyl)-3-(3-fluorophenyl)prop-2-en-1-one. nih.gov

The electronic structure of a molecule governs its reactivity. Frontier Molecular Orbital (FMO) theory is a key concept within this area, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.comlibretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor. youtube.comtaylorandfrancis.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. youtube.com A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. youtube.com

Mulliken charge analysis provides a means of estimating the partial atomic charges in a molecule, offering insights into the distribution of electron density and identifying electrophilic and nucleophilic sites.

For this compound, a FMO analysis would likely reveal the regions of the molecule that are most susceptible to nucleophilic or electrophilic attack. For example, in a related compound, 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole (B15214103), DFT calculations at the B3LYP/6-311++G(d,p) level determined the HOMO and LUMO energy levels and the resulting energy gap, which indicated good kinetic stability. nih.gov

Table 2: Illustrative Frontier Molecular Orbital Data for a Related Compound, 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole (Note: This data is for an analogous molecule and is presented for illustrative purposes.)

| Parameter | Energy (eV) |

| HOMO Energy | -6.89 |

| LUMO Energy | -1.65 |

| HOMO-LUMO Gap | 5.24 |

Data sourced from a DFT study on 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole. nih.gov

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. rsc.org It is a valuable tool for predicting the reactive sites for electrophilic and nucleophilic attack, as well as for understanding intermolecular interactions. acs.org In an MEP map, regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-poor and are prone to nucleophilic attack. taylorandfrancis.com

For this compound, an MEP analysis would likely show a region of negative potential around the nitrogen atom of the amine group due to its lone pair of electrons, and also around the triple bond of the propargyl group. The fluorine atom, being highly electronegative, would also influence the charge distribution on the phenyl ring. nih.gov A study on 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole revealed that the nitrogen atoms of the oxadiazole ring were the most negative sites, indicating them as the primary locations for electrophilic attack. nih.gov

DFT calculations are widely used to predict various spectroscopic properties, which can then be compared with experimental data to confirm the structure of a synthesized compound. The calculation of vibrational frequencies can help in the assignment of peaks in an experimental infrared (IR) spectrum. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted with good accuracy, aiding in the interpretation of complex NMR spectra. nih.govrsc.orgnih.gov

For this compound, DFT calculations could predict the characteristic vibrational frequencies for the N-H stretches of the amine group, the C≡C triple bond stretch of the alkyne, and the C-F stretch of the fluorophenyl group. Likewise, the ¹H, ¹³C, and ¹⁹F NMR chemical shifts could be calculated to provide a theoretical spectrum for comparison with experimental data. The accuracy of these predictions can be enhanced by using appropriate levels of theory and basis sets, and by considering solvent effects. nih.gov

Table 3: Representative Predicted Vibrational Frequencies for a Structurally Similar Molecule (Note: This table illustrates the type of data obtained from spectroscopic predictions for an analogous compound, as specific data for the target molecule is not available.)

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| N-H Stretch | ~3400-3500 |

| C≡C Stretch | ~2100-2200 |

| C-F Stretch | ~1200-1250 |

Values are typical ranges for these functional groups and would be specifically calculated for the molecule of interest in a DFT study.

The kinetic stability of a molecule is related to its resistance to chemical change and is often correlated with the HOMO-LUMO energy gap. youtube.com A larger energy gap implies that more energy is required for electronic transitions, making the molecule less reactive and thus more kinetically stable. In addition to the HOMO-LUMO gap, other quantum chemical descriptors derived from DFT calculations, such as chemical hardness and softness, can also provide insights into a molecule's stability and reactivity.

For this compound, a comprehensive DFT study would provide a quantitative measure of its kinetic stability through the calculation of its HOMO-LUMO gap. This information is crucial for understanding its potential reactivity in various chemical environments and for designing synthetic pathways that either utilize its reactivity or preserve its structure. Studies on related compounds, such as 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, have utilized these energetic assessments to conclude that the molecule possesses good kinetic stability. nih.gov

Comparative Analyses with Ab Initio and Semi-Empirical Quantum Mechanics

The electronic structure and properties of this compound can be rigorously investigated using a combination of ab initio and semi-empirical quantum mechanics methods. nih.govrsc.org Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods, derive their results from first principles without experimental data, offering a high level of theory. researchgate.netlibretexts.org Density Functional Theory (DFT) has also become a prominent ab initio method for such investigations. nih.gov

On the other hand, semi-empirical methods, like PM3 or AM1, utilize parameters derived from experimental data to simplify calculations, making them computationally less expensive and suitable for larger molecular systems. researchgate.netlibretexts.orgarxiv.org A comparative analysis of results from both approaches can provide a balanced understanding of the molecule's characteristics.

For this compound, these methods can be employed to calculate key properties such as optimized molecular geometry (bond lengths and angles), Mulliken atomic charges, and frontier molecular orbital energies (HOMO and LUMO). The energy gap between HOMO and LUMO is a critical parameter for predicting the molecule's reactivity and kinetic stability.

A hypothetical comparative table of calculated properties for this compound using different quantum mechanical methods is presented below.

| Property | Ab Initio (HF/6-31G*) | Semi-Empirical (PM3) |

| Total Energy (Hartree) | -514.32 | -98.76 |

| HOMO Energy (eV) | -8.92 | -9.54 |

| LUMO Energy (eV) | 1.23 | 0.87 |

| HOMO-LUMO Gap (eV) | 10.15 | 10.41 |

| Dipole Moment (Debye) | 2.51 | 2.39 |

Molecular Modeling and Simulation Methodologies

Molecular modeling is instrumental in elucidating the reaction mechanisms involving this compound. A common synthetic route to propargylamines is the A³ coupling reaction, which involves an aldehyde, an amine, and a terminal alkyne. researchgate.netnih.govphytojournal.com Computational methods can be used to model the reaction pathway of such syntheses, identifying key intermediates and transition states. researchgate.netnih.gov

For instance, in the synthesis of this compound, the reaction would likely proceed through the formation of an iminium ion from 4-fluorobenzaldehyde (B137897) and an amine, followed by the nucleophilic attack of the acetylide. phytojournal.com Quantum mechanical calculations can determine the activation energies for each step, providing insights into the reaction kinetics. The geometry of the transition states can also be optimized to understand the stereochemical outcome of the reaction.

The presence of a fluorine atom and an amine group in this compound gives rise to several interesting intermolecular and intramolecular interactions. The N-H group can act as a hydrogen bond donor, while the fluorine atom and the π-system of the phenyl ring and the alkyne can act as hydrogen bond acceptors. youtube.com

Intramolecular hydrogen bonding between the N-H proton and the fluorine atom or the π-electron cloud of the aromatic ring could influence the conformational preferences of the molecule. ucla.edu Such interactions can be studied using techniques like Atoms in Molecules (AIM) theory and Natural Bond Orbital (NBO) analysis. These analyses can quantify the strength of these interactions and their effect on the molecule's structure and stability.

The fluorine atom can also participate in unique non-covalent interactions. Studies have shown that organofluorine compounds can engage in attractive interactions with heteroatoms, which are not solely based on van der Waals forces but can involve charge transfer. nih.gov The interaction between the fluorinated aromatic ring and other molecules can be complex, sometimes leading to repulsive interactions depending on the electronic nature of the interacting species. nih.gov

Computational chemistry provides powerful tools for predicting the reactivity of this compound. The analysis of frontier molecular orbitals (HOMO and LUMO) is a primary method for this purpose. The HOMO indicates the regions of the molecule that are most likely to donate electrons (nucleophilic sites), while the LUMO indicates the regions most likely to accept electrons (electrophilic sites).

Furthermore, the unique reactivity of the propargylamine (B41283) moiety, with its triple bond, makes it a versatile precursor for various chemical transformations. researchgate.netnih.govmdpi.com For example, it can undergo cyclization reactions to form a variety of heterocyclic compounds. mdpi.comacs.org Computational modeling can be used to design and predict the outcomes of such transformations, guiding synthetic efforts towards novel and potentially bioactive molecules.

Correlation of Theoretical Predictions with Experimental Observations

A crucial aspect of computational chemistry is the validation of theoretical predictions with experimental data. For this compound, calculated properties such as vibrational frequencies can be compared with experimental Infrared (IR) and Raman spectra. Similarly, calculated NMR chemical shifts can be correlated with experimental ¹H and ¹³C NMR data.

Discrepancies between theoretical and experimental results can often be informative, highlighting the limitations of the computational model or suggesting the presence of specific intermolecular interactions in the condensed phase that were not accounted for in the gas-phase calculations. For instance, the presence of intermolecular hydrogen bonding in the solid state can lead to significant shifts in the N-H stretching frequency in the IR spectrum compared to the calculated gas-phase value.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(4-Fluorophenyl)prop-2-yn-1-amine, and what key experimental parameters influence yield?

- Methodological Answer : A palladium-catalyzed trans-hydroalkoxylation procedure is commonly employed, utilizing 4-fluoroiodobenzene as a starting material. The reaction proceeds under inert conditions with a stoichiometric ratio of 1.1 equivalents of aryl iodide. Purification via flash column chromatography (e.g., Biotage system, 10–40% EtOAc in pentane) yields the compound as an orange oil (79% yield). Key parameters include catalyst loading, reaction temperature (ambient to 80°C), and solvent choice (e.g., dichloromethane or THF) to stabilize the alkyne intermediate .

Q. How is this compound characterized spectroscopically?

- Methodological Answer :

- 1H NMR : Peaks at δ 7.30–7.48 (aromatic protons), δ 3.95 (PhCH2), δ 3.64 (CH2C≡C), and δ 1.61 (NH) confirm the structure. Integration ratios and splitting patterns validate substituent positions .

- FT-IR : Stretching vibrations at ~3300 cm⁻¹ (N–H) and ~2100 cm⁻¹ (C≡C) are diagnostic.

- Mass Spectrometry : Molecular ion peaks ([M+H]+) align with the expected molecular weight (e.g., m/z 254 for N-benzyl derivatives) .

Q. What purification strategies are optimal for this compound?

- Methodological Answer : Flash column chromatography with gradient elution (e.g., SiO2, EtOAc/pentane) effectively separates byproducts. For polar impurities, preparative HPLC with a C18 column and acetonitrile/water mobile phase is recommended. Monitor fractions via TLC (Rf ~0.39 in 20% EtOAc/pentane) .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies between spectroscopic and computational structural predictions?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) provides definitive bond lengths and angles. For example, the alkyne C≡C bond (typically ~1.20 Å) and torsional angles between the fluorophenyl and propargylamine moieties can be validated. Use SHELXL for refinement and ORTEP-3/WinGX for visualization to compare experimental data with DFT-optimized geometries .

Q. What challenges arise in optimizing catalytic systems for asymmetric synthesis of chiral derivatives?

- Methodological Answer : The propargylamine’s linear geometry and electron-deficient alkyne complicate enantioselective catalysis. Screening chiral ligands (e.g., BINAP, Josiphos) with Pd/Cu co-catalysts under varying temperatures (0–40°C) improves enantiomeric excess (ee). Monitor reaction progress via chiral HPLC (e.g., Chiralpak IA column) .

Q. How do steric and electronic effects of the 4-fluorophenyl group influence reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing fluorine atom enhances electrophilicity at the aryl ring, facilitating Suzuki-Miyaura couplings. Steric hindrance is minimal due to the para-substitution, enabling efficient π-π stacking in transition states. Compare Hammett σ values (σp-F = +0.06) to predict reactivity trends in nucleophilic aromatic substitutions .

Q. What computational methods validate experimental spectroscopic and crystallographic data?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to simulate NMR chemical shifts (error margin <0.3 ppm) and IR vibrations.

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., F⋯H contacts) from SCXRD data to explain packing motifs .

Data Contradiction Analysis

Q. How to reconcile discrepancies between solution-phase (NMR) and solid-state (X-ray) structural data?

- Methodological Answer : Solution-phase NMR may indicate free rotation of the fluorophenyl group, while X-ray reveals a fixed conformation due to crystal packing. Perform variable-temperature NMR to assess rotational barriers. For dynamic effects, use molecular dynamics simulations (e.g., AMBER) to model conformational flexibility .

Software and Tools

Q. Which software packages are recommended for crystallographic refinement and visualization?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.